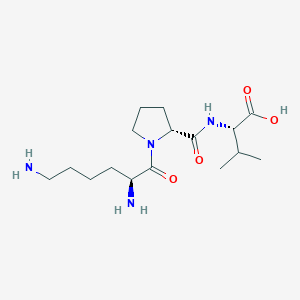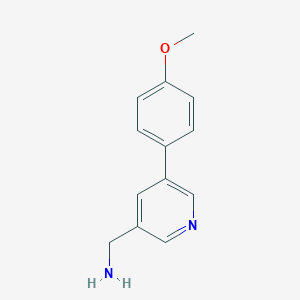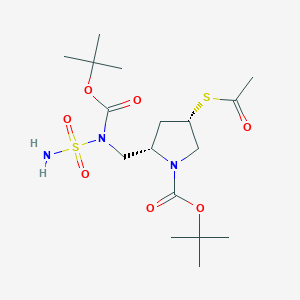
(2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate, also known as (2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate, is a useful research compound. Its molecular formula is C17H31N3O7S2 and its molecular weight is 453.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a versatile building block in the synthesis of a wide array of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives are synthesized for their potential biological activities, which include antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive properties .
Drug Discovery and Development
Due to the conformational flexibility of the pyrrolidine ring and the presence of polar nitrogen atoms, this compound is highly valued in drug discovery. It can interact favorably with macromolecules, which is crucial for the development of new pharmaceuticals. Its modifiability and physicochemical properties make it an important synthetic strategy in medicinal chemistry .
Biological Evaluation
The compound’s derivatives have been subjected to biological evaluation, showing moderate activity against various microorganisms. This includes testing for antibacterial and antifungal properties, which is essential for the development of new antibiotics and antifungal agents .
X-ray Diffraction Studies
Researchers utilize this compound for X-ray crystallography to determine the structure of novel synthesized compounds. The detailed molecular structure obtained from such studies aids in understanding the compound’s interaction with biological targets .
Characterization of Intermediates
The compound is used in the characterization of intermediates in chemical reactions. Techniques like FT-IR, NMR, and LCMS spectroscopy are employed to confirm the structures of synthesized intermediates, which is a critical step in the development of new chemical entities .
Hirshfeld Surface Analysis
In the field of crystallography, the compound is used for Hirshfeld surface analysis. This method assesses the intermolecular interactions and crystal packing of synthesized compounds, providing insights into their stability and reactivity .
Antimicrobial Activity Studies
Derivatives of this compound are studied for their antimicrobial activity. This research is pivotal in discovering compounds that can be developed into treatments for diseases caused by resistant strains of bacteria and fungi .
Conformational Studies
The compound is also used in conformational studies to understand the three-dimensional arrangement of atoms within a molecule. This information is vital for predicting the reactivity and interaction of the compound with other molecules .
properties
IUPAC Name |
tert-butyl (2S,4S)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O7S2/c1-11(21)28-13-8-12(19(10-13)14(22)26-16(2,3)4)9-20(29(18,24)25)15(23)27-17(5,6)7/h12-13H,8-10H2,1-7H3,(H2,18,24,25)/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRUKLCMHGCYRP-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C(=O)OC(C)(C)C)CN(C(=O)OC(C)(C)C)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CN(C(=O)OC(C)(C)C)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-tert-butyl 4-(acetylthio)-2-((tert-butoxycarbonyl(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

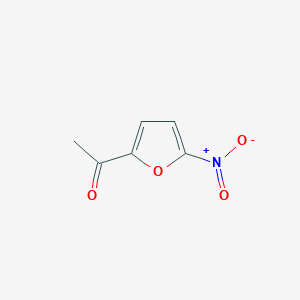
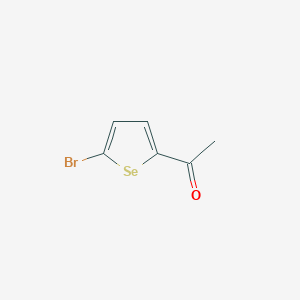

![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)

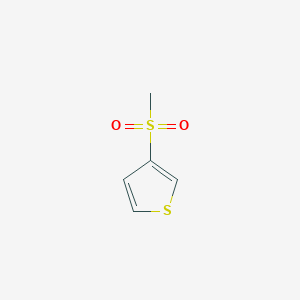

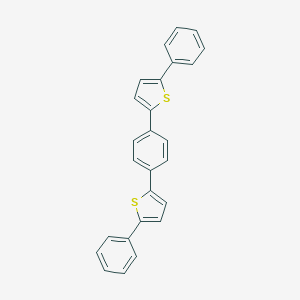

![2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B186602.png)

![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
